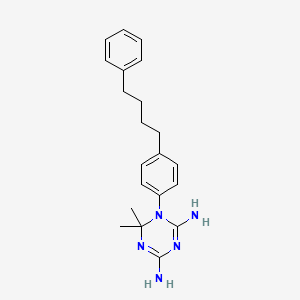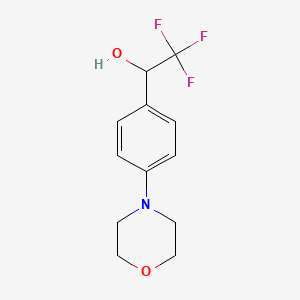![molecular formula C6H2Cl3NOS B12804836 1,3,5-Trichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene CAS No. 2845-63-8](/img/structure/B12804836.png)
1,3,5-Trichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 202706 is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is part of the National Cancer Institute’s Developmental Therapeutics Program, which aims to discover and develop new therapeutic agents for cancer treatment. NSC 202706 has shown promise in preclinical studies, making it a subject of interest for further investigation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 202706 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of Intermediate Compounds: Initial steps involve the formation of intermediate compounds through reactions such as condensation, cyclization, and functional group transformations.
Final Assembly: The final assembly of NSC 202706 is achieved through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Purification: The compound is then purified using techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of NSC 202706 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing cost-effective purification methods. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 202706 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert NSC 202706 into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
NSC 202706 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of NSC 202706 involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. These interactions can result in the modulation of cell growth, apoptosis, and other critical cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
NSC 202706 can be compared with other compounds in its class to highlight its uniqueness. Similar compounds include:
NSC 51046: Known for its anticancer properties but with higher toxicity.
ZD6126: Another anticancer agent with a different mechanism of action.
N-acetylcolchicinol methyl ether: Shares structural similarities but differs in biological activity.
NSC 202706 stands out due to its specific interactions with molecular targets and its potential for lower toxicity compared to some of its analogs.
Conclusion
NSC 202706 is a compound of significant interest in scientific research, with potential applications in chemistry, biology, medicine, and industry. Its unique properties and interactions with molecular targets make it a promising candidate for further investigation and development.
Propriétés
Numéro CAS |
2845-63-8 |
|---|---|
Formule moléculaire |
C6H2Cl3NOS |
Poids moléculaire |
242.5 g/mol |
Nom IUPAC |
1,3,5-trichloro-2-(sulfinylamino)benzene |
InChI |
InChI=1S/C6H2Cl3NOS/c7-3-1-4(8)6(10-12-11)5(9)2-3/h1-2H |
Clé InChI |
HGNRXPAJUFJQPC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)N=S=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


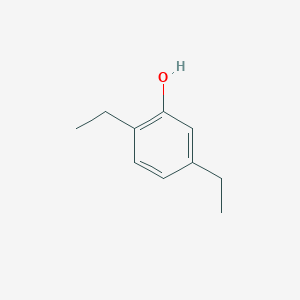

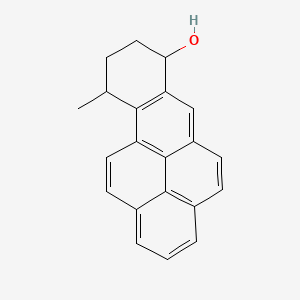
![benzyl carbamimidothioate;tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylic acid](/img/structure/B12804778.png)
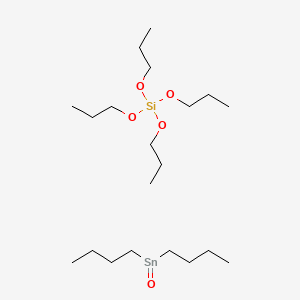
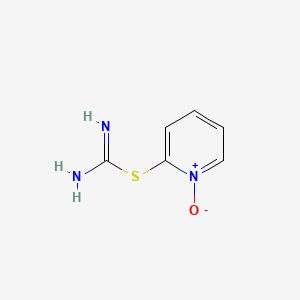
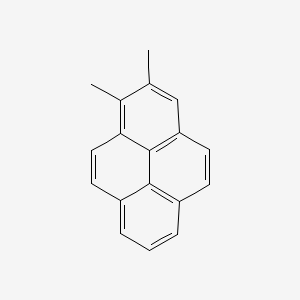
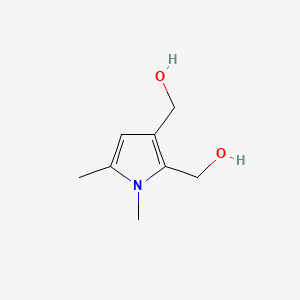
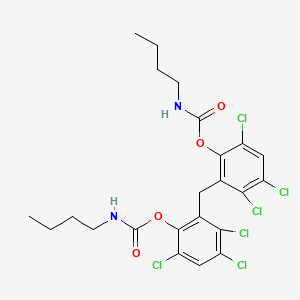
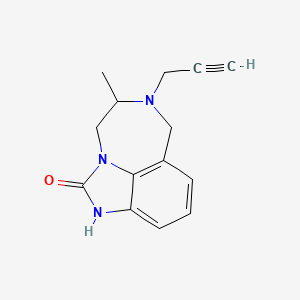
![1-[(2-Aminonaphthalen-1-yl)methyl]naphthalen-2-ol](/img/structure/B12804822.png)

